molecular formula C12H17NO B12104229 1-[(2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol

1-[(2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol

Cat. No.: B12104229
M. Wt: 191.27 g/mol
InChI Key: MYIQVFTYOCTVKI-UHFFFAOYSA-N
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Description

1-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-2-ol is a chemical compound that belongs to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound features an amino group attached to the indane structure, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-[(2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or reduction to achieve the desired product. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-[(2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-2-ol can be compared with other similar compounds, such as:

    1-Indanol: A structurally related compound with a hydroxyl group instead of an amino group.

    2,3-Dihydro-1H-indene: The parent compound without the amino and propanol groups.

    5,6-Diethyl-2,3-dihydro-1H-inden-2-ylamine: A derivative with additional ethyl groups on the indane ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-1-ylamino)propan-2-ol

InChI

InChI=1S/C12H17NO/c1-9(14)8-13-12-7-6-10-4-2-3-5-11(10)12/h2-5,9,12-14H,6-8H2,1H3

InChI Key

MYIQVFTYOCTVKI-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCC2=CC=CC=C12)O

Origin of Product

United States

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